

An In-depth Technical Guide to 5-(2,3-Dichlorophenyl)-1H-tetrazole

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Compound of Interest

Compound Name: 5-(2,3-Dichlorophenyl)-1H-tetrazole

Cat. No.: B062724

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CAS Number: 175205-12-6

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

5-(2,3-Dichlorophenyl)-1H-tetrazole is a heterocyclic organic compound that serves as a crucial building block in medicinal chemistry. Its chemical structure, featuring a tetrazole ring attached to a dichlorinated phenyl group, makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. Notably, it is a key reactant in the development of potent and selective P2X7 receptor antagonists, which are under investigation for their therapeutic potential in inflammatory diseases and neurological disorders.^[1] This guide provides a comprehensive overview of the synthesis, properties, and relevant biological context of **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

Physicochemical Properties

A summary of the known physicochemical properties of **5-(2,3-Dichlorophenyl)-1H-tetrazole** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic chemistry.

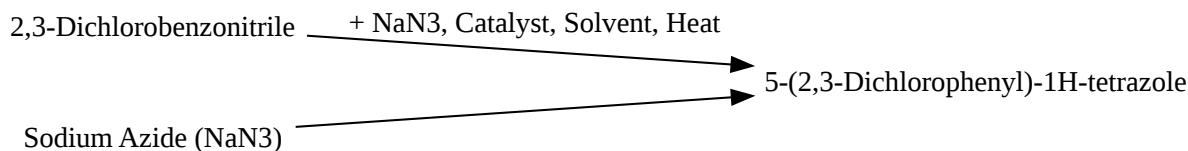
Table 1: Physicochemical Properties of **5-(2,3-Dichlorophenyl)-1H-tetrazole**

Property	Value	Reference
CAS Number	175205-12-6	
Molecular Formula	C ₇ H ₄ Cl ₂ N ₄	[2]
Molecular Weight	215.04 g/mol	[2]
Appearance	White to off-white solid	
Purity	Typically ≥97%	[2][3]
Solubility	Soluble in organic solvents like DMF and DMSO. Limited solubility in water (0.026 g/L at 25°C).	[3]
Storage	Store in a cool, dry place, away from incompatible materials.	

Synthesis: Experimental Protocol

The most common and efficient method for the synthesis of 5-substituted-1H-tetrazoles is the [3+2] cycloaddition reaction between a nitrile and an azide source, typically sodium azide.[\[4\]](#)[\[5\]](#) [\[6\]](#) The following is a detailed experimental protocol for the synthesis of **5-(2,3-Dichlorophenyl)-1H-tetrazole** from 2,3-dichlorobenzonitrile.

Reaction Scheme:



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General Synthesis Workflow.

Materials:

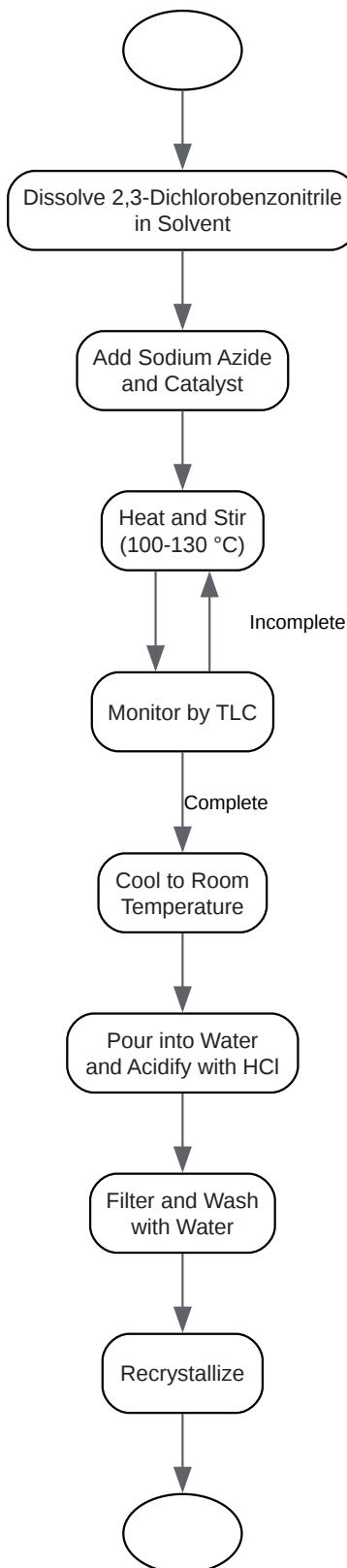
- 2,3-Dichlorobenzonitrile
- Sodium azide (NaN₃)
- Catalyst (e.g., Zinc chloride (ZnCl₂), Ammonium chloride (NH₄Cl), or a heterogeneous catalyst like silica sulfuric acid)[2][7]
- Solvent (e.g., N,N-Dimethylformamide (DMF), Toluene, or water)[2][7]
- Hydrochloric acid (HCl) for acidification
- Ethyl acetate for extraction
- Anhydrous sodium sulfate (Na₂SO₄) for drying
- Deionized water

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3-dichlorobenzonitrile (1 equivalent) in the chosen solvent (e.g., DMF).
- Addition of Reagents: Add sodium azide (1.5-3 equivalents) and the catalyst (e.g., ammonium chloride, 1.5-2 equivalents) to the solution. Caution: Sodium azide is highly toxic and potentially explosive. Handle with appropriate safety precautions in a well-ventilated fume hood.
- Reaction Conditions: Heat the reaction mixture to a temperature between 100-130 °C and stir vigorously. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up:
 - After the reaction is complete (typically several hours), cool the mixture to room temperature.

- Carefully pour the reaction mixture into a beaker of cold water.
- Acidify the aqueous solution to a pH of approximately 2-3 with dilute hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.
- Collect the precipitate by vacuum filtration and wash it with cold water.
- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

Experimental Workflow Diagram:

[Click to download full resolution via product page](#)**Synthesis Workflow.**

Characterization

The structural confirmation of the synthesized **5-(2,3-Dichlorophenyl)-1H-tetrazole** can be achieved through various spectroscopic techniques. Expected data based on the analysis of similar compounds are presented below.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Table 2: Spectroscopic Data for Structural Characterization

Technique	Expected Observations
¹ H NMR	Aromatic protons of the dichlorophenyl ring would appear as multiplets in the range of δ 7.0-8.0 ppm. The N-H proton of the tetrazole ring would appear as a broad singlet at a downfield chemical shift (often >10 ppm), which is exchangeable with D ₂ O.
¹³ C NMR	Aromatic carbons would resonate in the typical range of δ 120-140 ppm. The carbon of the tetrazole ring would appear further downfield, typically around δ 150-160 ppm.
FTIR (cm ⁻¹)	Characteristic peaks for N-H stretching (broad, \sim 3000-3400 cm ⁻¹), C=N stretching of the tetrazole ring (\sim 1500-1600 cm ⁻¹), and C-Cl stretching (\sim 700-800 cm ⁻¹).
Mass Spectrometry (MS)	The molecular ion peak [M+H] ⁺ or [M-H] ⁻ corresponding to the molecular weight of 215.04 would be observed. Characteristic fragmentation patterns for tetrazoles include the loss of N ₂ or HN ₃ . [12]

Biological Context and Applications

While **5-(2,3-Dichlorophenyl)-1H-tetrazole** itself has not been reported to possess direct biological activity, it is a critical intermediate in the synthesis of P2X7 receptor antagonists. The

P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells and is a key player in inflammatory signaling.

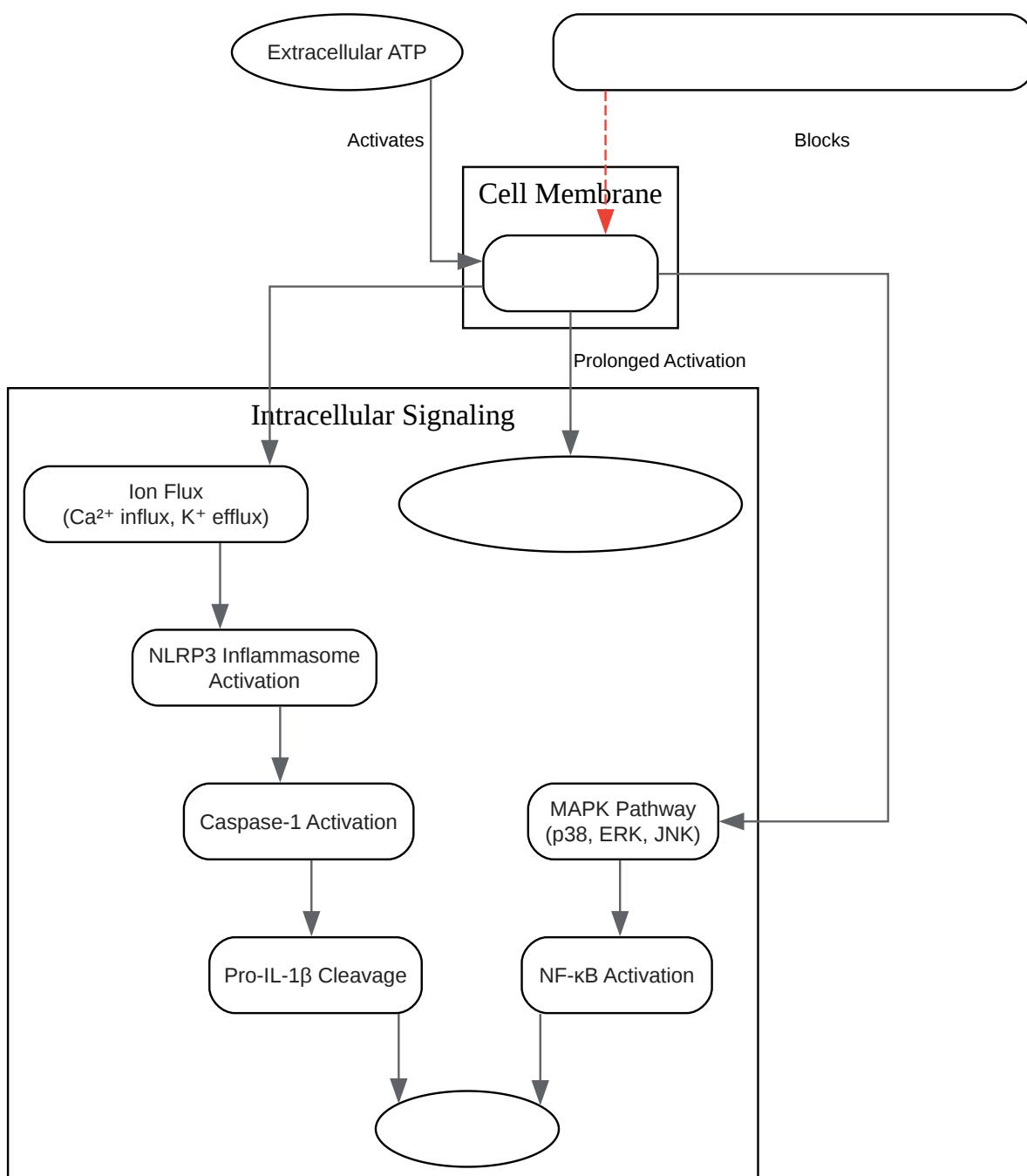
Role as a Synthetic Intermediate

This compound is utilized in multi-step syntheses to generate more complex molecules that exhibit high affinity and selectivity for the P2X7 receptor. These antagonists are being investigated for the treatment of various conditions, including chronic pain, neuroinflammatory diseases, and certain cancers.

P2X7 Receptor Signaling Pathway

Activation of the P2X7 receptor by high concentrations of extracellular ATP triggers a cascade of intracellular events. Understanding this pathway is crucial for appreciating the therapeutic rationale behind the development of antagonists derived from **5-(2,3-Dichlorophenyl)-1H-tetrazole**.

P2X7 Receptor Signaling Pathway Diagram:

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P2X7 Receptor Signaling Pathway.

The activation of the P2X7 receptor leads to the opening of a non-selective cation channel, resulting in an influx of Ca^{2+} and Na^+ and an efflux of K^+ .^{[1][14][15]} This ion flux can trigger several downstream signaling cascades:

- Inflammasome Activation: The potassium efflux is a key signal for the activation of the NLRP3 inflammasome, which in turn activates caspase-1.^[1] Activated caspase-1 cleaves pro-inflammatory cytokines, such as pro-interleukin-1 β (pro-IL-1 β), into their active forms, leading to inflammation.^{[1][16]}
- MAPK and NF- κ B Pathways: P2X7 receptor activation can also stimulate mitogen-activated protein kinase (MAPK) pathways (including p38, ERK, and JNK) and the nuclear factor-kappa B (NF- κ B) pathway, further promoting the expression of pro-inflammatory genes.^[16]
- Pore Formation and Cell Death: Prolonged activation of the P2X7 receptor can lead to the formation of a large, non-selective pore in the cell membrane, which can ultimately result in apoptotic or pyroptotic cell death.^{[14][17]}

P2X7 antagonists developed from **5-(2,3-Dichlorophenyl)-1H-tetrazole** aim to block these signaling events, thereby reducing inflammation and its associated pathologies.

Conclusion

5-(2,3-Dichlorophenyl)-1H-tetrazole is a synthetically important molecule with a significant role in the development of novel therapeutics, particularly P2X7 receptor antagonists. This guide has provided a detailed overview of its synthesis, characterization, and the biological context in which its derivatives are being investigated. The provided experimental protocols and pathway diagrams offer a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further research into the direct biological activities of this compound, if any, could unveil new therapeutic applications.

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